2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid
Description
2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid is a heterocyclic compound featuring a 1,3-thiazole core substituted with a methyl group at the 2-position and a 2-oxoacetic acid moiety at the 4-position. This compound is a key building block in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules targeting receptors or enzymes . Its structural framework allows for diverse derivatization, making it a versatile scaffold for drug discovery.
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-3-7-4(2-11-3)5(8)6(9)10/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIHQZPKHPXGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1497119-60-4 | |
| Record name | 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid typically involves the reaction of 2-methylthiazole with oxalyl chloride, followed by hydrolysis. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid exhibits significant anticancer activity. For instance, derivatives of thiazole compounds have shown promising results against various cancer cell lines. In a study evaluating the cytotoxic effects of thiazole-based compounds, certain derivatives demonstrated potent inhibitory effects on pancreatic cancer cell lines, suggesting that modifications to the thiazole structure can enhance anticancer efficacy .
Antimicrobial Effects
The compound has also been studied for its antimicrobial properties. Thiazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities. The incorporation of the thiazole ring into various chemical frameworks has led to the development of new antimicrobial agents that target resistant strains of bacteria and fungi .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole rings followed by functionalization to introduce the 2-oxoacetic acid moiety. Various synthetic routes have been explored to optimize yield and purity. For instance, recent studies have focused on using environmentally friendly solvents and reagents to enhance sustainability in the synthesis process .
Anticancer Activity Case Study
A notable case study involved testing a series of thiazole derivatives against pancreatic ductal adenocarcinoma (PDAC) cell lines. The compounds were evaluated using the sulforhodamine B assay, revealing that some derivatives exhibited IC50 values significantly lower than 20 µM, indicating strong cytotoxicity against these cancer cells. This suggests that further exploration of these compounds could lead to effective treatments for pancreatic cancer .
Antimicrobial Activity Case Study
Another study investigated the antibacterial activity of various thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MIC) lower than 50 µg/mL, showcasing their potential as new antibacterial agents in clinical settings .
Comparative Data Table
| Property/Activity | This compound | Other Thiazole Derivatives |
|---|---|---|
| Anticancer Activity (IC50) | <20 µM in PDAC cell lines | Varies; some >20 µM |
| Antimicrobial Activity (MIC) | <50 µg/mL against S. aureus | Varies; some >50 µg/mL |
| Synthesis Method | Multi-step organic reactions | Various methods explored |
| Environmental Impact | Green synthesis approaches | Traditional methods |
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s substituents significantly influence physicochemical properties and biological activity. Below is a comparative analysis of analogs:
Key Observations :
- Lipophilicity: Methyl and cyano substituents increase lipophilicity, whereas amino and formamido groups enhance hydrophilicity.
- Hydrogen Bonding: Oxoacetic acid and amino/amide groups facilitate hydrogen bonding, critical for protein-ligand interactions .
Ester Derivatives
Esterification of the oxoacetic acid moiety modifies reactivity and bioavailability:
Key Observations :
- Synthetic Utility : Ester derivatives are often intermediates for further functionalization.
- Yield Challenges: Low yields (e.g., 26% for methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate) highlight steric or electronic challenges in synthesis .
Functional Analogues in Drug Discovery
MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine] :
- Features a thiazole-ethynyl-piperidine scaffold.
- Acts as a metabotropic glutamate receptor 5 (mGlu5) antagonist, showing anxiolytic effects in preclinical models .
- Unlike this compound, MTEP lacks the oxoacetic acid group but shares the 2-methylthiazole motif, underscoring the thiazole ring’s role in receptor binding.
LY379268 :
- A structurally distinct mGlu2/3 agonist but often studied alongside MTEP for stress-related disorders .
Biological Activity
2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid is a heterocyclic compound characterized by a thiazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. The unique structural features of this compound contribute to its reactivity and biological efficacy compared to other thiazole derivatives.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound includes a thiazole ring, which enhances its interaction with biological targets. The presence of the keto and carboxylic acid functional groups plays a crucial role in its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Studies have shown minimal inhibitory concentrations (MICs) in the low nanomolar range, suggesting potent antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <0.03125 |
| Enterococcus faecalis | <0.25 |
| Klebsiella pneumoniae | 1–4 |
These findings highlight the compound's potential as a lead for developing new antibacterial agents.
Anticancer Activity
The compound also demonstrates anticancer properties, showing cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its activity against pancreatic cancer cell lines with promising results:
| Cell Line | GI50 (µM) |
|---|---|
| PATU-T | 1.95 |
| Hs766T | 1.5 |
These results indicate that the compound may inhibit cancer cell proliferation effectively.
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and proteins. The thiazole ring facilitates binding through hydrogen bonds and hydrophobic interactions, altering the function of target molecules. This interaction can lead to inhibition of critical pathways in bacteria and cancer cells.
Study on Antibacterial Efficacy
A study conducted on a series of thiazole derivatives, including this compound, evaluated their antibacterial efficacy against multidrug-resistant strains. The lead compound demonstrated excellent solubility and metabolic stability while maintaining low toxicity levels in vivo.
Anticancer Evaluation
In another study focused on the anticancer potential of this compound, it was found to induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. The results indicated a significant reduction in tumor growth in animal models treated with this compound.
Q & A
Basic: What synthetic routes are reported for 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid, and how can yield optimization be achieved?
Answer:
The compound is synthesized via condensation of 2-methyl-1,3-thiazole-4-carbaldehyde with glyoxylic acid or its derivatives under acidic conditions. details a two-step procedure yielding 72% via bromobenzylamine coupling, emphasizing temperature control (0–25°C) and stoichiometric balancing of reactive intermediates. Optimization strategies include:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction kinetics.
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to remove byproducts like unreacted thiazole derivatives .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Answer:
Key techniques include:
- ¹H NMR : Peaks at δ 7.68 (s, 1H, thiazole-H) and δ 4.63 (d, 2H, CH₂) confirm the thiazole core and oxoacetic acid moiety. Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) may shift proton signals; compare with ’s 2-(furan-2-yl)-2-oxoacetic acid (δ 7.2–8.0 for aromatic protons) .
- FT-IR : A strong carbonyl stretch at ~1700 cm⁻¹ (C=O) and 1650 cm⁻¹ (C=N) validates the α-ketoacid and thiazole groups.
Advanced: How can X-ray crystallography resolve structural ambiguities, and what challenges arise in refinement?
Answer:
Single-crystal X-ray diffraction using SHELXL ( ) is ideal for resolving tautomerism (e.g., keto-enol forms) or hydrogen-bonding networks. Challenges include:
- Crystal quality : Slow evaporation from DMF/water mixtures improves crystal growth.
- Refinement : High thermal motion in the oxoacetic group may require isotropic displacement parameters. Compare with ’s ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate structure, which used SHELX for anisotropic refinement .
Advanced: How should researchers address contradictions between experimental NMR data and computational predictions?
Answer:
Discrepancies often arise from solvent polarity or dynamic processes (e.g., rotamers). Mitigation strategies:
- DFT simulations : Optimize geometry at the B3LYP/6-311++G(d,p) level in implicit solvent models (e.g., PCM for DMSO).
- Variable-temperature NMR : Detect conformational exchange broadening (e.g., ’s DMSO-d₆ spectra at 300 MHz) .
Advanced: What strategies are effective for synthesizing bioactive derivatives (e.g., PROTACs) while maintaining structural integrity?
Answer:
Derivatization via:
- Amide coupling : React the oxoacetic acid with amines (e.g., indole derivatives in ) using EDC/HOBt.
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to append functional groups. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Basic: What safety protocols are essential given the compound’s toxicity profile?
Answer:
and highlight hazards (H319: eye irritation; H372: organ toxicity). Protocols include:
- PPE : Nitrile gloves, goggles, and fume hood use.
- Spill management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate .
Advanced: How can computational modeling predict reactivity in nucleophilic acyl substitution reactions?
Answer:
DFT calculations (e.g., Gaussian 16) can map frontier molecular orbitals (FMOs) to identify electrophilic sites. For example, the LUMO of the α-keto group (-2.1 eV) indicates susceptibility to nucleophilic attack. Validate with experimental kinetics (UV-Vis monitoring at 280 nm) .
Advanced: What analytical methods best track environmental degradation pathways?
Answer:
- LC-HRMS : Monitor degradation products (e.g., thiazole ring cleavage) in aqueous solutions.
- QSAR models : Predict biodegradability using EPI Suite, cross-referenced with ’s persistence data .
Basic: How does the compound’s acidity (pKa) influence its solubility and reactivity?
Answer:
The α-ketoacid group has a pKa ~2.5, making it water-soluble at neutral pH. Reactivity in basic conditions (pH >8) leads to enolate formation, useful for alkylation reactions. Compare with ’s 2-methylacetoacetic acid (pKa ~3.1) .
Advanced: What crystallographic software settings optimize refinement for twinned crystals?
Answer:
In SHELXL ( ), use the TWIN command with BASF parameters to model twin domains. For high-resolution data (<1.0 Å), anisotropic displacement parameters improve R-factors. Reference ’s azetidine derivative refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
